molecular formula C12H16N4S B14480338 2-(2-tert-Butylphenyl)-5-hydrazinyl-1,3,4-thiadiazole CAS No. 65871-73-0

2-(2-tert-Butylphenyl)-5-hydrazinyl-1,3,4-thiadiazole

Cat. No.: B14480338
CAS No.: 65871-73-0
M. Wt: 248.35 g/mol
InChI Key: LBLHDZZAKNWHAL-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the hydrazino group in this compound adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole typically involves the reaction of 2-(2-tert-butyl-phenyl)-1,3,4-thiadiazole with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding azo compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The hydrazino group is thought to play a key role in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for the development of new drugs and materials with unique properties.

Properties

CAS No.

65871-73-0

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

[5-(2-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]hydrazine

InChI

InChI=1S/C12H16N4S/c1-12(2,3)9-7-5-4-6-8(9)10-15-16-11(14-13)17-10/h4-7H,13H2,1-3H3,(H,14,16)

InChI Key

LBLHDZZAKNWHAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C2=NN=C(S2)NN

Origin of Product

United States

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